molecular formula C8H9BrN2O2 B2911762 4-(5-Bromopyrimidin-2-yl)butanoic acid CAS No. 2228527-05-5

4-(5-Bromopyrimidin-2-yl)butanoic acid

Cat. No.: B2911762
CAS No.: 2228527-05-5
M. Wt: 245.076
InChI Key: QDWULLPXEWWARV-UHFFFAOYSA-N
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Description

4-(5-Bromopyrimidin-2-yl)butanoic acid is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is characterized by the presence of a bromopyrimidine moiety attached to a butanoic acid chain

Preparation Methods

The synthesis of 4-(5-Bromopyrimidin-2-yl)butanoic acid typically involves the bromination of pyrimidine followed by the attachment of a butanoic acid chain. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the butanoic acid group . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(5-Bromopyrimidin-2-yl)butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides, using reagents such as alcohols or amines in the presence of catalysts.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrimidin-2-yl)butanoic acid and its derivatives involves interactions with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

4-(5-Bromopyrimidin-2-yl)butanoic acid can be compared with other bromopyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical reactions and applications in various fields of research.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWULLPXEWWARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228527-05-5
Record name 4-(5-bromopyrimidin-2-yl)butanoic acid
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